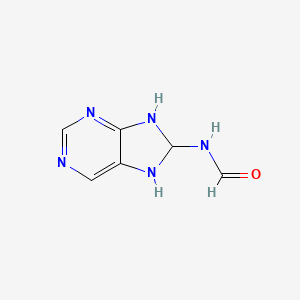

N-(7,8-Dihydro-1H-purin-8-yl)formamide

CAS No.:

Cat. No.: VC16008068

Molecular Formula: C6H7N5O

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7N5O |

|---|---|

| Molecular Weight | 165.15 g/mol |

| IUPAC Name | N-(8,9-dihydro-7H-purin-8-yl)formamide |

| Standard InChI | InChI=1S/C6H7N5O/c12-3-9-6-10-4-1-7-2-8-5(4)11-6/h1-3,6,10H,(H,9,12)(H,7,8,11) |

| Standard InChI Key | KKXQEQMTDQEWQZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=NC=N1)NC(N2)NC=O |

Introduction

Chemical Identity and Structural Analysis

N-(7,8-Dihydro-1H-purin-8-yl)formamide belongs to the family of dihydropurines, which are characterized by a reduced pyrimidine ring fused to an imidazole moiety. The formamide group (-NHCHO) at the 8-position introduces hydrogen-bonding capabilities, potentially enhancing interactions with biological targets. Key structural features include:

-

A 7,8-dihydro-1H-purine core, which reduces ring aromaticity compared to canonical purines like adenine or guanine.

-

A formamide substituent at the 8-position, which may influence solubility and electronic distribution.

Comparative analysis with structurally related compounds, such as 8-mercapto-3,7-dihydro-1H-purine derivatives , suggests that saturation at the 7,8-positions could modulate enzymatic interactions, particularly with sirtuins or kinases. The formamide group’s polarity contrasts with hydrophobic substituents in analogs like compound 15 from , which exhibited enhanced SIRT3 inhibition due to phenethyl groups.

Synthetic Strategies and Reaction Pathways

Although no explicit synthesis of N-(7,8-Dihydro-1H-purin-8-yl)formamide is documented, plausible routes can be inferred from methodologies used for analogous purine derivatives:

Cyclization with Formamide

Source demonstrates the use of formamide as a cyclizing agent in thieno[3,2-d]pyrimidine synthesis. Similarly, reacting a diaminopurine precursor with formamide under reflux could yield the target compound. For example:

-

Precursor preparation: 7,8-Dihydro-1H-purin-8-amine could be synthesized via reduction of 8-aminopurine using sodium dithionite .

-

Formamide incorporation: Heating the amine with excess formamide at 160°C, as in , may facilitate nucleophilic acyl substitution to form the formamide derivative.

Post-Functionalization of Dihydropurines

An alternative approach involves modifying pre-saturated purines. Source describes alkylation and oxidation steps to introduce diverse substituents. For instance:

-

Saturation: Catalytic hydrogenation of 8-bromopurine to yield 7,8-dihydro-1H-purine.

-

Amination and formylation: Sequential treatment with ammonia and formic acid to install the formamide group.

Physicochemical Properties and Stability

The compound’s properties can be extrapolated from related structures:

Biological Activity and Mechanistic Hypotheses

While direct bioactivity data for N-(7,8-Dihydro-1H-purin-8-yl)formamide is unavailable, its structural motifs suggest potential interactions with:

Sirtuin Inhibition

The dihydropurine core resembles sirtuin inhibitors reported in , where 8-mercapto derivatives showed nanomolar IC50 values against SIRT3. The formamide group could mimic acetyllysine binding, competing with NAD+ in deacetylation reactions.

Neuroprotective Effects

Sirtuin modulators are investigated for neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier would depend on its logP, but its polarity may limit CNS penetration.

Applications in Drug Development and Biotechnology

Probe for Enzymatic Studies

The formamide group’s hydrogen-bonding capacity makes this compound a candidate for crystallographic studies targeting purine-binding enzymes.

Lead Optimization

Structural modifications inspired by and could improve potency:

-

R1 Substitution: Replacing formamide with hydrophobic groups (e.g., phenethyl) may enhance SIRT3 affinity .

-

Ring Oxidation: Introducing a thione group at the 2-position, as in , might increase DNA interaction.

Challenges and Future Directions

-

Synthesis Optimization: Scalable routes requiring non-toxic reagents remain unexplored.

-

Target Identification: High-throughput screening is needed to map kinase/sirtuin selectivity.

-

ADME Profiling: Early assessment of metabolic stability and clearance mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume